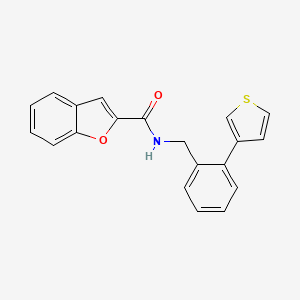

N-(2-(thiophen-3-yl)benzyl)benzofuran-2-carboxamide

Description

N-(2-(thiophen-3-yl)benzyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiophene ring, and a benzyl group

Properties

IUPAC Name |

N-[(2-thiophen-3-ylphenyl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO2S/c22-20(19-11-14-5-2-4-8-18(14)23-19)21-12-15-6-1-3-7-17(15)16-9-10-24-13-16/h1-11,13H,12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYFHQHFULVBBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=CC=C3C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-3-yl)benzyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through a palladium-catalyzed C-H arylation reaction.

Introduction of Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid is reacted with a halogenated benzyl derivative.

Formation of the Final Compound: The final step involves the amidation reaction, where the benzofuran-2-carboxylic acid derivative is reacted with the thiophene-substituted benzylamine under suitable conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophen-3-yl)benzyl)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The benzofuran core can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Molecular Formula

- Molecular Formula : C18H15N1O2S1

- Molecular Weight : Approximately 305.38 g/mol

Chemistry

N-(2-(thiophen-3-yl)benzyl)benzofuran-2-carboxamide serves as a building block for the synthesis of more complex organic molecules. Its structural features allow for modifications that can lead to new materials with unique properties, particularly in the development of organic semiconductors and optoelectronic devices.

Biology

The compound's structure enables it to interact with various biological targets, making it a potential candidate for drug discovery. It has been studied for its effects on cellular processes and its ability to modulate biological pathways.

Medicine

Due to its potential biological activities, this compound is being investigated for therapeutic applications, including:

- Antimicrobial Activity : Preliminary studies indicate significant antibacterial effects against resistant strains.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against several clinically relevant bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Acinetobacter baumannii | 2.5 µg/mL | 22 |

| Klebsiella pneumoniae | 5.0 µg/mL | 20 |

| Staphylococcus aureus | 1.0 µg/mL | 25 |

| Escherichia coli | 10.0 µg/mL | 18 |

The compound demonstrated significant activity against Acinetobacter baumannii, particularly strains resistant to conventional antibiotics, indicating its potential as a therapeutic agent in treating drug-resistant infections.

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression.

- Induction of Apoptosis : The compound may promote apoptotic pathways leading to programmed cell death.

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial activity of several derivatives of thiophene-containing compounds, revealing that modifications at specific positions significantly enhanced their efficacy against resistant bacterial strains.

Case Study 2: Anticancer Activity

Research focusing on related benzofuran derivatives demonstrated that structural modifications could enhance anticancer activity, with some compounds showing IC50 values in the low micromolar range against various cancer cell lines.

Mechanism of Action

The mechanism of action of N-(2-(thiophen-3-yl)benzyl)benzofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The benzofuran core is known to interact with biological targets through hydrogen bonding and π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Benzofuran Derivatives: Compounds like amiodarone and dronedarone, which are used as antiarrhythmic agents.

Thiophene Derivatives: Compounds like suprofen and articaine, which have anti-inflammatory and anesthetic properties.

Uniqueness

N-(2-(thiophen-3-yl)benzyl)benzofuran-2-carboxamide is unique due to the combination of the benzofuran core and the thiophene ring, which imparts distinct electronic and steric properties. This combination can lead to unique biological activities and material properties that are not observed in simpler benzofuran or thiophene derivatives .

Biological Activity

N-(2-(thiophen-3-yl)benzyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in neuroprotection and modulation of protein aggregation. This article reviews the existing literature on its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 1797713-29-1

- Molecular Weight : 333.4 g/mol

Research indicates that compounds structurally related to this compound can interact with amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. Studies show that benzofuran derivatives can modulate Aβ aggregation, either promoting or inhibiting fibrillogenesis depending on their structural features.

Aβ Modulation

A study highlighted that certain benzofuran derivatives exhibited the ability to either promote or inhibit Aβ42 fibrillogenesis. For instance:

- Compounds with methoxyphenol moieties inhibited Aβ aggregation.

- Compounds with 4-methoxyphenyl substitutions promoted aggregation.

This dual activity suggests that the specific arrangement of substituents on the aromatic rings plays a critical role in determining the biological outcome of these compounds .

In Vitro Studies

In vitro studies have demonstrated that this compound and related compounds can provide neuroprotection against Aβ-induced cytotoxicity. For example:

- Neuroprotective Effects : Compounds were shown to protect mouse hippocampal HT22 neuronal cells from Aβ42-induced damage, indicating potential therapeutic applications in neurodegenerative diseases .

Table 1: Summary of In Vitro Findings

| Compound | Effect on Aβ Aggregation | Neuroprotective Activity |

|---|---|---|

| This compound | Modulates fibrillogenesis | Yes |

| Methoxyphenol derivatives | Inhibits | Yes |

| 4-Methoxyphenyl derivatives | Promotes | No |

Case Studies

- Neuroprotection Against Aβ Toxicity : In a controlled study, mice treated with benzofuran derivatives demonstrated reduced cognitive decline associated with Aβ accumulation. The treatment led to significant improvements in memory tasks compared to control groups .

- Anti-inflammatory Properties : Related compounds have shown anti-inflammatory effects in models of neuroinflammation, suggesting that this compound may also exert beneficial effects in inflammatory conditions affecting the nervous system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.